
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide, commonly known as CCPA, is a synthetic compound that belongs to the class of enamide derivatives. It is a potent and selective agonist of the alpha-2A adrenergic receptor, which is an important target for the treatment of various medical conditions such as hypertension, anxiety, and depression. In
作用机制
CCPA exerts its pharmacological effects by selectively activating the alpha-2A adrenergic receptor. This receptor is widely distributed in the brain and plays a key role in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. Activation of the alpha-2A adrenergic receptor by CCPA inhibits the release of norepinephrine, which leads to a decrease in sympathetic nervous system activity and a reduction in blood pressure. In addition, CCPA has been shown to enhance the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects. In preclinical studies, CCPA has been shown to reduce blood pressure, heart rate, and sympathetic nervous system activity. It has also been shown to enhance the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects. In addition, CCPA has been shown to improve cognitive function and reduce pain sensitivity.
实验室实验的优点和局限性
One of the main advantages of CCPA for lab experiments is its high selectivity for the alpha-2A adrenergic receptor. This allows researchers to study the specific effects of alpha-2A receptor activation without the confounding effects of other receptor subtypes. In addition, CCPA has good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of CCPA is its relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several potential future directions for research on CCPA. One area of interest is the role of CCPA in the regulation of sleep. Preclinical studies have shown that CCPA can increase slow-wave sleep and improve sleep quality. Further research is needed to determine the potential clinical applications of CCPA for the treatment of sleep disorders. Another area of interest is the potential use of CCPA as an adjunct therapy for the treatment of depression and anxiety. Preclinical studies have shown that CCPA has anxiolytic and antidepressant effects, and further research is needed to determine its potential clinical applications in these areas. Finally, there is growing interest in the use of CCPA as a tool for studying the role of the alpha-2A adrenergic receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms of action of CCPA and its potential applications in basic and clinical research.
Conclusion
In conclusion, CCPA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It selectively activates the alpha-2A adrenergic receptor and has been shown to have anxiolytic, antihypertensive, and antidepressant effects in preclinical studies. CCPA has good pharmacokinetic properties and can be administered orally or intravenously. Future research on CCPA may focus on its potential applications in the regulation of sleep, depression, and anxiety, as well as its use as a tool for studying the role of the alpha-2A adrenergic receptor in various physiological and pathological processes.
合成方法
The synthesis of CCPA involves the reaction of 3-chlorobenzaldehyde with propan-2-ylamine to form 3-chloro-N-propan-2-ylbenzamide. This intermediate product is then reacted with cyanoacetic acid to form (Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide. The overall synthesis route is shown in Figure 1.
科学研究应用
CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antihypertensive, and antidepressant effects in preclinical studies. In addition, CCPA has been investigated for its role in the regulation of sleep, pain, and cognitive function.
属性
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(2)16-13(17)11(8-15)6-10-4-3-5-12(14)7-10/h3-7,9H,1-2H3,(H,16,17)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTCDSUBUDJZSM-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

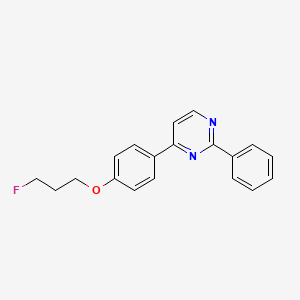
![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2636746.png)
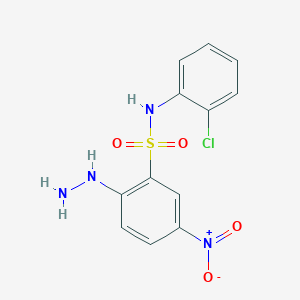
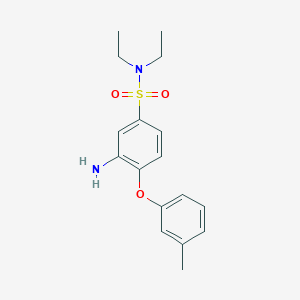
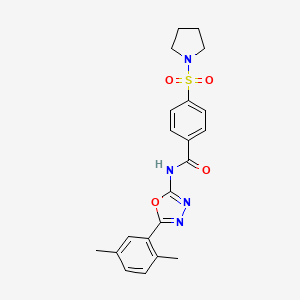
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)
![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)
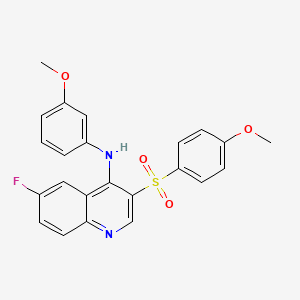
![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)
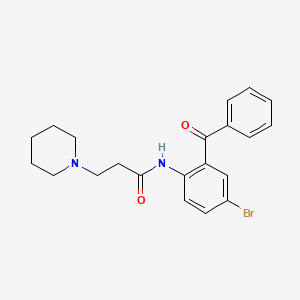
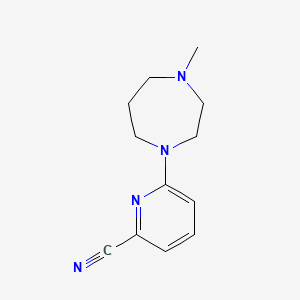
![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)